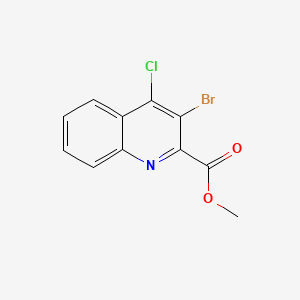

Methyl 3-bromo-4-chloroquinoline-2-carboxylate

CAS No.:

Cat. No.: VC18093244

Molecular Formula: C11H7BrClNO2

Molecular Weight: 300.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H7BrClNO2 |

|---|---|

| Molecular Weight | 300.53 g/mol |

| IUPAC Name | methyl 3-bromo-4-chloroquinoline-2-carboxylate |

| Standard InChI | InChI=1S/C11H7BrClNO2/c1-16-11(15)10-8(12)9(13)6-4-2-3-5-7(6)14-10/h2-5H,1H3 |

| Standard InChI Key | BGOMOQHIUNYYDQ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=NC2=CC=CC=C2C(=C1Br)Cl |

Introduction

Chemical Identity and Structural Properties

Methyl 3-bromo-4-chloroquinoline-2-carboxylate belongs to the quinoline family, a class of heterocyclic aromatic compounds containing a benzene ring fused to a pyridine ring. Its molecular formula (C₁₁H₇BrClNO₂) corresponds to a molar mass of 300.53 g/mol . The compound’s IUPAC name, methyl 3-bromo-4-chloroquinoline-2-carboxylate, reflects its functional groups: a bromine atom at position 3, chlorine at position 4, and a methyl ester at position 2 of the quinoline scaffold.

Structural Characterization

Key spectral and computational data for the compound include:

The planar quinoline core facilitates π-π stacking interactions, while halogen atoms enhance electrophilicity, potentially improving binding to biological targets .

Synthesis and Manufacturing

While no explicit synthesis protocol for methyl 3-bromo-4-chloroquinoline-2-carboxylate is documented, analogous quinoline derivatives suggest feasible routes:

Gould-Jacobs Cyclization

A common method for quinoline synthesis involves cyclizing enamine intermediates derived from anilines and malonate esters. For example:

-

Enamine Formation: Reacting substituted anilines with diethyl ethoxymethylenemalonate yields enamine intermediates .

-

Cyclization: Heating under acidic conditions induces cyclization to form the quinoline core.

-

Halogenation: Sequential bromination and chlorination at positions 3 and 4 using reagents like POBr₃ or Cl₂ gas .

-

Esterification: Methyl ester introduction via methanolysis of intermediate acid chlorides.

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling could install aryl groups at specific positions, though this is more relevant for functionalized derivatives .

Analytical Characterization

Quality control and structural validation rely on advanced analytical techniques:

Chromatographic Methods

| Method | Application | Conditions (Example) |

|---|---|---|

| HPLC | Purity assessment, quantification | C18 column, MeCN/H₂O gradient |

| GC-MS | Volatility assessment, impurity profiling | DB-5 column, He carrier gas |

| TLC | Rapid purity check | Silica gel, ethyl acetate/hexane |

Spectroscopic Techniques

-

¹H/¹³C NMR: Confirms substitution pattern and ester functionality .

-

Expected signals: Methyl ester (~3.9 ppm, singlet), aromatic protons (6.8–8.5 ppm).

-

-

IR Spectroscopy: Ester carbonyl stretch (~1720 cm⁻¹), C-Br (~600 cm⁻¹) .

-

High-Resolution Mass Spectrometry (HRMS): Precise mass confirmation (m/z 298.93 for [M]⁺) .

| Parameter | Recommendation |

|---|---|

| Storage | -20°C, inert atmosphere, desiccated |

| Personal Protective Equipment | Gloves, lab coat, eye protection |

| Disposal | Incineration or licensed hazardous waste |

No acute toxicity data are available, but related quinolones show moderate oral LD₅₀ (>500 mg/kg in rodents).

Future Directions

Pharmacokinetic Optimization

-

Prodrug Development: Replace methyl ester with hydrolyzable groups to enhance bioavailability.

-

Formulation Studies: Nanoencapsulation to improve aqueous solubility.

Target Identification

-

Proteomic Profiling: Identify protein targets via affinity chromatography or molecular docking.

-

Resistance Studies: Assess efficacy against drug-resistant malaria strains .

Preclinical Toxicology

-

Genotoxicity Screening: Ames test and micronucleus assay to evaluate mutagenic potential.

-

hERG Inhibition Assay: Assess cardiac safety liabilities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume